molecular formula C11H8F2N2 B3013206 2-(3,5-Diflrorophenyl)-pyridin-3-amine CAS No. 1368936-48-4

2-(3,5-Diflrorophenyl)-pyridin-3-amine

Cat. No.: B3013206
CAS No.: 1368936-48-4
M. Wt: 206.196
InChI Key: KVHJCVZLVFDKGU-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 2-(3,5-difluorophenyl)-pyridin-3-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3,5-Difluorophenyl)-pyridin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
  • 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

Uniqueness

2-(3,5-Difluorophenyl)-pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

2-(3,5-difluorophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-8-4-7(5-9(13)6-8)11-10(14)2-1-3-15-11/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHJCVZLVFDKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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